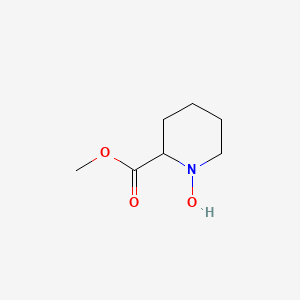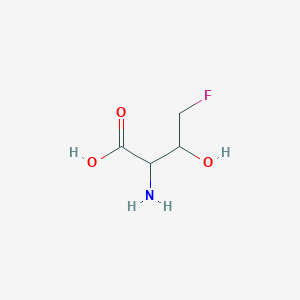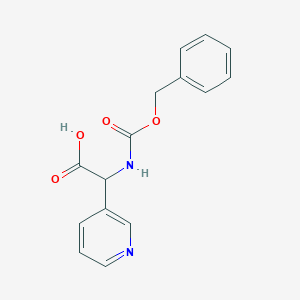
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a pyridinyl substituent on an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the acetic acid backbone: The protected amine is then reacted with a suitable precursor to introduce the acetic acid moiety. This can be done through various methods, including the use of acylation reactions.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a substitution reaction, often involving a halogenated pyridine derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The pyridinyl group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various functionalized pyridinyl derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the benzyloxycarbonyl protection and acetic acid moiety.
2-(Pyridin-3-yl)acetic acid: Lacks the benzyloxycarbonyl-protected amino group.
N-Benzyloxycarbonyl-2-(pyridin-3-yl)glycine: Similar structure but with a glycine backbone.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid is unique due to the combination of the benzyloxycarbonyl-protected amino group and the pyridinyl substituent on an acetic acid backbone. This unique structure allows for specific interactions and applications that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13(12-7-4-8-16-9-12)17-15(20)21-10-11-5-2-1-3-6-11/h1-9,13H,10H2,(H,17,20)(H,18,19) |
InChI Key |
INIBTANRKBWUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


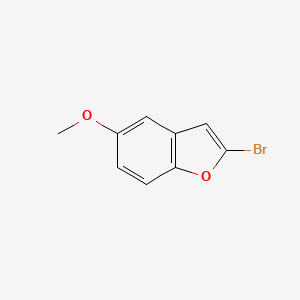
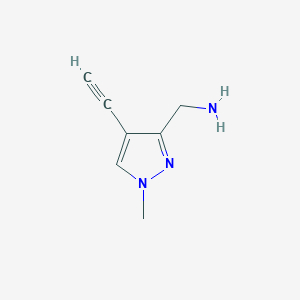
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)
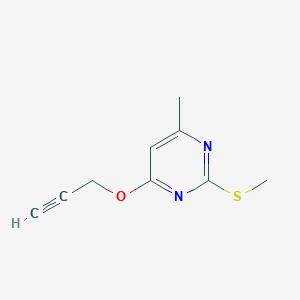
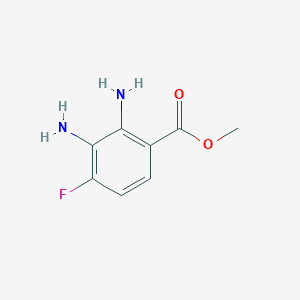
![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)


![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)

![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)
